Propan-2-yl 4-methyl-8-[[3-(3-methyl-4-prop-2-enoxy-phenyl)-1-phenyl-pyrazol-4-yl]methylidene]-2-(4-methylsulfanylphenyl)-9-oxo-7-thia-1,5-diazabicyclo[4.3.0]nona-3,5-diene-3-carboxylate
Description
Propan-2-yl 4-methyl-8-[[3-(3-methyl-4-prop-2-enoxy-phenyl)-1-phenyl-pyrazol-4-yl]methylidene]-2-(4-methylsulfanylphenyl)-9-oxo-7-thia-1,5-diazabicyclo[4.3.0]nona-3,5-diene-3-carboxylate is a highly complex bicyclic heterocyclic compound featuring a unique fusion of aromatic and non-aromatic systems. Its structure includes:
- A 7-thia-1,5-diazabicyclo[4.3.0]nona-3,5-diene core, combining sulfur and nitrogen atoms in a strained bicyclic framework.
- A pyrazole ring substituted with a 3-methyl-4-prop-2-enoxy-phenyl group and a phenyl group.
This compound’s synthesis likely involves multi-step reactions, such as cyclocondensation, Schiff base formation, and esterification, akin to methodologies described for structurally related spiro and bicyclic systems . Its characterization would employ techniques like NMR, IR, and X-ray crystallography (using programs like SHELXL and ORTEP ).
Properties
IUPAC Name |
propan-2-yl (2Z)-7-methyl-2-[[3-(3-methyl-4-prop-2-enoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H36N4O4S2/c1-7-19-45-31-18-15-27(20-24(31)4)34-28(22-41(40-34)29-11-9-8-10-12-29)21-32-36(43)42-35(26-13-16-30(47-6)17-14-26)33(37(44)46-23(2)3)25(5)39-38(42)48-32/h7-18,20-23,35H,1,19H2,2-6H3/b32-21- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILUFVJSEAEPCY-QXPFVDMISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2C=C3C(=O)N4C(C(=C(N=C4S3)C)C(=O)OC(C)C)C5=CC=C(C=C5)SC)C6=CC=CC=C6)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(C(=C(N=C4S3)C)C(=O)OC(C)C)C5=CC=C(C=C5)SC)C6=CC=CC=C6)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H36N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6998-30-7 | |
| Record name | Methylamine Acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Propan-2-yl 4-methyl-8-[[3-(3-methyl-4-prop-2-enoxy-phenyl)-1-phenyl-pyrazol-4-yl]methylidene]-2-(4-methylsulfanylphenyl)-9-oxo-7-thia-1,5-diazabicyclo[4.3.0]nona-3,5-diene-3-carboxylate (CAS No. 6998-30-7) is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The compound features a unique structure that includes a pyrazole moiety, which is known for its diverse biological activities. The presence of multiple functional groups enhances its potential interactions within biological systems.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, substituted pyrazoles have been shown to inhibit various tumor cell lines through mechanisms involving apoptosis and cell cycle arrest . The specific compound may share similar pathways due to the presence of the pyrazole scaffold.
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazoles has been documented, with several compounds demonstrating the ability to reduce inflammation markers in vitro . This activity may be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Antioxidant Activity
The antioxidant properties of pyrazoles contribute to their therapeutic potential by neutralizing free radicals and reducing oxidative stress . This could be particularly beneficial in preventing cellular damage in various diseases.
The biological activities of propan-2-yl 4-methyl derivatives are likely mediated through several mechanisms:
- Enzyme Inhibition : Many pyrazole compounds act as inhibitors of key enzymes involved in cancer progression and inflammation.
- Receptor Binding : Some derivatives have been shown to interact with estrogen receptors and other targets, influencing cellular signaling pathways.
- Induction of Apoptosis : The ability to induce programmed cell death in cancer cells is a critical mechanism for anticancer agents.
Case Studies
While specific case studies directly involving propan-2-yl 4-methyl derivatives are scarce, related research highlights the promising nature of pyrazole compounds:
Comparison with Similar Compounds
Table 1: Key Structural and Functional Group Comparisons
Key Observations :
- The methylsulfanylphenyl group enhances electron-richness relative to the nitro and cyano substituents in , possibly influencing redox behavior .
Reactivity and Spectroscopic Profiles
Table 2: Spectroscopic Data Comparison
Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
